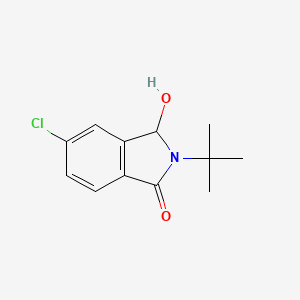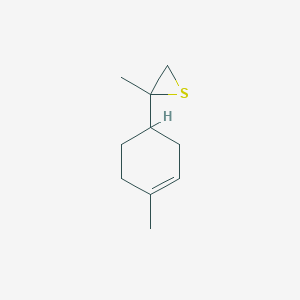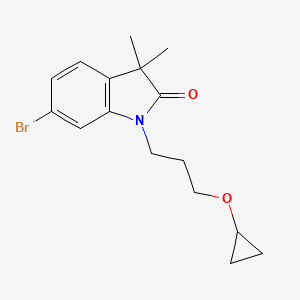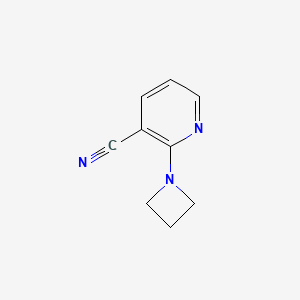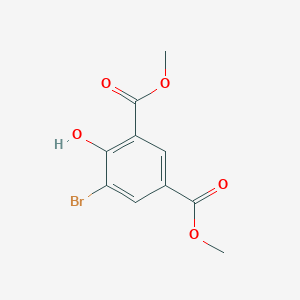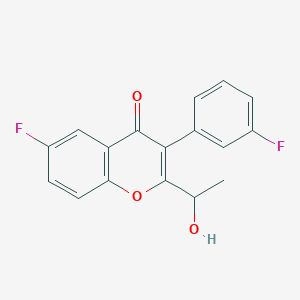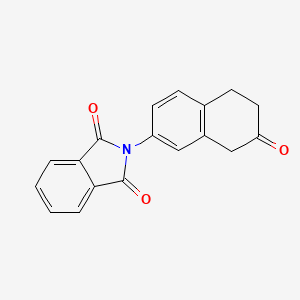
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione
Overview
Description
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione is a complex organic compound with a unique structure that combines a naphthalene derivative with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the isoindole moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 8-Bromo-3,4-dihydronaphthalen-2 (1H)-one
- 7,8-Difluoro-3,4-dihydronaphthalen-2 (1H)-one
Uniqueness
Compared to similar compounds, 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione stands out due to its combined naphthalene and isoindole structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-14-8-6-11-5-7-13(9-12(11)10-14)19-17(21)15-3-1-2-4-16(15)18(19)22/h1-5,7,9H,6,8,10H2 |
InChI Key |
LQMHAQSWNXCDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

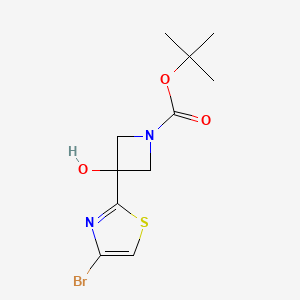
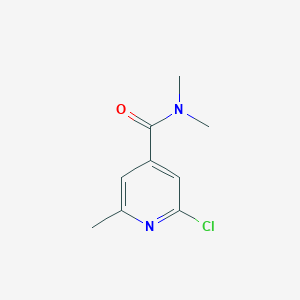
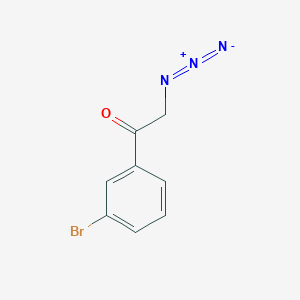
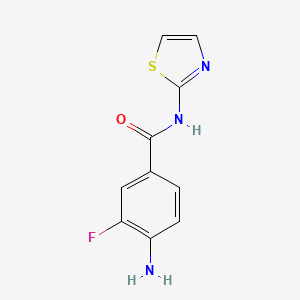
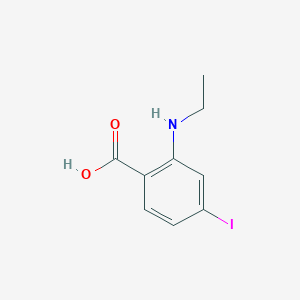
![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)
